molecular formula C21H19NO3S B6501943 N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide CAS No. 1351641-74-1

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide

Cat. No.: B6501943
CAS No.: 1351641-74-1
M. Wt: 365.4 g/mol
InChI Key: MLHUBKWPUMISCQ-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide is a complex organic compound that features a xanthene core linked to a thiophene ring via a hydroxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide typically involves multiple steps:

    Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the xanthene derivative with an appropriate amine.

    Attachment of the Hydroxypropyl Chain: The hydroxypropyl chain is attached via a nucleophilic substitution reaction, where a halogenated propanol reacts with the xanthene carboxamide.

    Incorporation of the Thiophene Ring: The final step involves the coupling of the thiophene ring to the hydroxypropyl chain, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the hydroxypropyl chain can undergo oxidation to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups onto the thiophene ring.

Scientific Research Applications

Chemistry

In chemistry, N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a fluorescent probe due to the xanthene core, which is known for its strong fluorescence. This makes it useful in imaging applications and as a marker in various biological assays.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the thiophene ring and the xanthene core can impart biological activity, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of dyes and pigments due to its chromophoric properties. It can also be explored for use in organic electronics and photonics.

Comparison with Similar Compounds

Similar Compounds

    Xanthene Derivatives: Compounds like fluorescein and rhodamine, which also contain the xanthene core, are well-known for their fluorescent properties.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxamide and thiophene-2-carboxylic acid are structurally similar and exhibit various biological activities.

Uniqueness

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide is unique due to the combination of the xanthene core and the thiophene ring, which imparts both fluorescent properties and potential biological activity. This dual functionality makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S/c1-21(24,18-11-6-12-26-18)13-22-20(23)19-14-7-2-4-9-16(14)25-17-10-5-3-8-15(17)19/h2-12,19,24H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHUBKWPUMISCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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